(6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol
Overview
Description
(6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol is a chemical compound belonging to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a chloro group at the 6th position, a phenyl group at the 2nd position, and a hydroxymethyl group at the 3rd position of the imidazo[1,2-a]pyridine ring. Imidazo[1,2-a]pyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds have shown inhibitory activity against various tumor cell lines
Mode of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which it belongs, can undergo various radical reactions for direct functionalization . This suggests that the compound might interact with its targets through radical mechanisms, leading to changes in the targets’ function.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often involved in the construction of imidazo[1,2-a]pyridine derivatives, which can affect various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (353833) and linear formula (C18H12ClN3OS) suggest that it may have good bioavailability
Result of Action
Similar compounds have shown submicromolar inhibitory activity against various tumor cell lines . This suggests that the compound might have potential anticancer effects.
Action Environment
One study suggests that the synthesis of similar compounds can be achieved under solvent- and catalyst-free conditions, which are environmentally benign . This suggests that the compound might be stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient. The reaction proceeds rapidly and yields the desired product in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced environmental impact. Additionally, solid support catalysts such as aluminum oxide or titanium tetrachloride can be employed to enhance the reaction yield and purity .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated compound.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of (6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carboxylic acid.
Reduction: Formation of (6-Hydro-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol.
Substitution: Formation of (6-Amino-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral, antibacterial, and anticancer agent.
Medicine: Explored for its potential therapeutic applications, including as a sedative, anxiolytic, and heart-failure drug.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative containing the imidazo[1,2-a]pyridine unit.
Alpidem: An anxiolytic with a similar structure.
Saridipem: Another anxiolytic with the imidazo[1,2-a]pyridine core.
Olprione: A heart-failure drug containing the imidazo[1,2-a]pyridine unit.
Uniqueness
(6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-11-6-7-13-16-14(10-4-2-1-3-5-10)12(9-18)17(13)8-11/h1-8,18H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSANUJCEBATRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101227656 | |
Record name | 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101227656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477886-82-1 | |
Record name | 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477886-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101227656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.